6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Lipophilicity Drug Design ADME

6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1821384-76-2) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, bearing a carboxylic acid at the 2-position and a trifluoromethyl group at the 6-position. With a molecular formula of C₉H₅F₃N₂O₂ and a molecular weight of 230.14 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and antiviral agents.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
Cat. No. B12085717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC(=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-6-3-7(8(15)16)13-14(6)4-5/h1-4H,(H,15,16)
InChIKeyRQXSDHWIQOETGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid – Procurement-Ready Physicochemical and Synthetic Profile


6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1821384-76-2) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, bearing a carboxylic acid at the 2-position and a trifluoromethyl group at the 6-position . With a molecular formula of C₉H₅F₃N₂O₂ and a molecular weight of 230.14 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and antiviral agents [1]. Its computed logP of approximately 2.42 distinguishes it from regioisomeric and non-fluorinated analogs, imparting markedly different lipophilicity and electronic properties that directly influence downstream ADME and target-binding profiles [2].

Why Generic 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic Acid Substitution Fails in Medicinal Chemistry Programs


The position of the trifluoromethyl substituent on the pyrazolo[1,5-a]pyridine core is not interchangeable. Moving the CF₃ group from C6 to C5 (CAS 876379-73-6) alters the electronic distribution across the bicyclic system and modifies the acidity of the 2-carboxylic acid, which can critically affect amide coupling efficiency and the geometry of key hydrogen-bond interactions in target binding pockets . Replacing CF₃ with Br (CAS 876379-74-7) or H (CAS 63237-88-7) reduces lipophilicity by approximately 0.6 and 1.4 log units, respectively, which can shift a lead series outside the desired property space for CNS penetration or cellular permeability . These regioisomeric and substituent-level differences render simple analog swapping a high-risk strategy for SAR consistency.

6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic Acid – Comparator-Quantified Differentiation Evidence


LogP Differentiation: 6-CF₃ vs. 5-CF₃ Regioisomer and 6-Halo Analogs

The 6-CF₃ isomer exhibits a computed logP of 2.42, which is 0.37 log units higher than the 5-CF₃ regioisomer (logP 2.05) measured under identical computational conditions . This difference is substantial enough to impact predicted membrane permeability and CNS MPO desirability scores. The 6-Br analog (logP 1.80) is 0.62 units lower, and the unsubstituted parent (logP 1.03) is 1.39 units lower, confirming that the 6-CF₃ group provides the highest lipophilicity within this scaffold series [1].

Lipophilicity Drug Design ADME

Synthetic Tractability: Direct Derivatization at C6 via CF₃ Displacement

The C6 trifluoromethyl group is not merely a passive pharmacophoric element; it serves as a synthetic handle for nucleophilic aromatic substitution, enabling direct functionalization to generate diverse C6-substituted analogs. Allen et al. (2006) demonstrated that C6-CF₃ pyrazolo[1,5-a]pyridine intermediates undergo alkanolysis to install amine substituents, yielding potent anti-HSV compounds with activity comparable to acyclovir [1]. In contrast, the 5-CF₃ regioisomer lacks this synthetic lability, and the 6-Br analog, while amenable to cross-coupling, requires transition-metal catalysis and does not offer the same electronic activation for direct displacement [2].

Late-Stage Functionalization Antiviral Agents C6 Diversification

Carboxylic Acid Position: Regiochemical Integrity for Amide/Click Conjugation

The carboxylic acid at C2 is geometrically positioned for vectorial elaboration toward the solvent-exposed region in many kinase ATP-binding pockets, as inferred from the binding modes of pyrazolo[1,5-a]pyridine-based TrkA and RET kinase inhibitors [1]. The 6-CF₃-2-carboxylic acid regioisomer directs the exit vector differently than the 3-carboxylic acid analog (CAS 2772515-36-1), where the acid is positioned closer to the hinge-binding motif . This regiochemical precision is critical for maintaining the correct trajectory when conjugating to warheads, fluorophores, or solid supports.

Bioconjugation Kinase Inhibitors Fragment-Based Drug Discovery

Purity Benchmarking: 98% Assay vs. Industry-Standard 95% for Analogs

The 6-CF₃-2-carboxylic acid is commercially available at 98% purity (Leyan, catalog 1592794), exceeding the 95% specification typical for the 5-CF₃ regioisomer (Leyan catalog 1945412) and the 6-Br analog (Combi-Blocks HF-6837 at 95%) . This 3-percentage-point purity differential translates to a reduction of unidentified impurities from ≤5% to ≤2%, which is consequential for fragment-based screening where false positives from impurities can derail hit validation [1].

Quality Control Procurement Specification Reproducibility

6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic Acid – Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Optimization Requiring C6 Vector Exploration

When a medicinal chemistry program identifies a pyrazolo[1,5-a]pyridine hinge binder but requires systematic SAR at the C6 position, the 6-CF₃-2-carboxylic acid offers a dual-functionalization platform: amide coupling at C2 for diversity and nucleophilic aromatic substitution at C6. This is directly supported by the Allen et al. (2006) study where C6-CF₃ displacement generated 20+ analogs with maintained anti-HSV potency [1].

Fragment-Based Screening Library Design with Fluorinated Heterocycles

The elevated logP (2.42) and electron-withdrawing CF₃ substituent make this compound a valuable fragment for 19F NMR-based screening. Its 98% commercial purity meets the ≥97% threshold commonly required for fragment library inclusion, reducing the risk of impurity-driven false positives .

Covalent Probe and PROTAC Conjugation via C2 Carboxylic Acid

The 2-carboxylic acid exit vector projects toward solvent in kinase-bound conformations, making it an ideal anchor point for PEG linkers in PROTAC design. The regiochemical integrity of C2-COOH vs. C3-COOH ensures the correct trajectory without requiring protecting-group shuffles, as inferred from TrkA/RET kinase inhibitor patent SAR [2].

Antiviral Drug Discovery Targeting Herpesviruses via Non-Nucleoside Mechanism

Programs seeking non-polymerase inhibitors of HSV-1/HSV-2 can use this compound as a key intermediate. The published SAR demonstrates that C6-substituted derivatives from this scaffold maintain potency comparable to acyclovir while operating through a distinct mechanism, enabling combination therapy strategies [1].

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